molecular formula C15H12N4O3S B5693977 3-(3-nitrophenyl)-N-[(3-pyridinylamino)carbonothioyl]acrylamide

3-(3-nitrophenyl)-N-[(3-pyridinylamino)carbonothioyl]acrylamide

Cat. No. B5693977
M. Wt: 328.3 g/mol
InChI Key: HFAFKGWCHYNRGW-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-nitrophenyl)-N-[(3-pyridinylamino)carbonothioyl]acrylamide, also known as NPCA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. NPCA is a member of the acrylamide family and is a yellow powder that is soluble in organic solvents.

Mechanism of Action

The mechanism of action of 3-(3-nitrophenyl)-N-[(3-pyridinylamino)carbonothioyl]acrylamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in cancer cell growth. 3-(3-nitrophenyl)-N-[(3-pyridinylamino)carbonothioyl]acrylamide has been found to inhibit the activity of histone deacetylases, which are enzymes that play a role in cancer cell growth. 3-(3-nitrophenyl)-N-[(3-pyridinylamino)carbonothioyl]acrylamide has also been found to inhibit the activity of proteasomes, which are enzymes that play a role in the degradation of proteins in cancer cells.
Biochemical and Physiological Effects:
3-(3-nitrophenyl)-N-[(3-pyridinylamino)carbonothioyl]acrylamide has been found to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis, and the inhibition of angiogenesis. 3-(3-nitrophenyl)-N-[(3-pyridinylamino)carbonothioyl]acrylamide has also been found to have anti-inflammatory effects and to reduce oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(3-nitrophenyl)-N-[(3-pyridinylamino)carbonothioyl]acrylamide in lab experiments is its potential as a fluorescent probe for cancer cells, which can aid in cancer diagnosis and treatment. Another advantage is its potential as a building block for the synthesis of new materials. However, one limitation of using 3-(3-nitrophenyl)-N-[(3-pyridinylamino)carbonothioyl]acrylamide in lab experiments is its potential toxicity, which requires careful handling and safety precautions.

Future Directions

There are several future directions for the research on 3-(3-nitrophenyl)-N-[(3-pyridinylamino)carbonothioyl]acrylamide, including the development of new 3-(3-nitrophenyl)-N-[(3-pyridinylamino)carbonothioyl]acrylamide-based anticancer agents, the synthesis of new materials using 3-(3-nitrophenyl)-N-[(3-pyridinylamino)carbonothioyl]acrylamide as a building block, and the exploration of 3-(3-nitrophenyl)-N-[(3-pyridinylamino)carbonothioyl]acrylamide's potential as a fluorescent probe for cancer cells. Other future directions include the study of 3-(3-nitrophenyl)-N-[(3-pyridinylamino)carbonothioyl]acrylamide's potential as an anti-inflammatory agent and the investigation of its effects on other diseases.

Synthesis Methods

3-(3-nitrophenyl)-N-[(3-pyridinylamino)carbonothioyl]acrylamide can be synthesized using various methods, including the reaction between 3-nitrobenzyl chloride and pyridine-3-carbonothioamide, followed by the reaction with acryloyl chloride. The product is then purified using column chromatography. Another method involves the reaction between 3-nitrophenyl isothiocyanate and 3-aminopyridine, followed by the reaction with acryloyl chloride.

Scientific Research Applications

3-(3-nitrophenyl)-N-[(3-pyridinylamino)carbonothioyl]acrylamide has been found to have potential applications in various fields of scientific research, including medicinal chemistry, cancer research, and materials science. In medicinal chemistry, 3-(3-nitrophenyl)-N-[(3-pyridinylamino)carbonothioyl]acrylamide has been studied for its potential as an anticancer agent, as it has been found to inhibit the growth of cancer cells. In cancer research, 3-(3-nitrophenyl)-N-[(3-pyridinylamino)carbonothioyl]acrylamide has been studied for its potential as a fluorescent probe for cancer cells. In materials science, 3-(3-nitrophenyl)-N-[(3-pyridinylamino)carbonothioyl]acrylamide has been studied for its potential as a building block for the synthesis of new materials.

properties

IUPAC Name

(E)-3-(3-nitrophenyl)-N-(pyridin-3-ylcarbamothioyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O3S/c20-14(18-15(23)17-12-4-2-8-16-10-12)7-6-11-3-1-5-13(9-11)19(21)22/h1-10H,(H2,17,18,20,23)/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFAFKGWCHYNRGW-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)NC(=S)NC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)NC(=S)NC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(3-nitrophenyl)-N-(pyridin-3-ylcarbamothioyl)prop-2-enamide

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